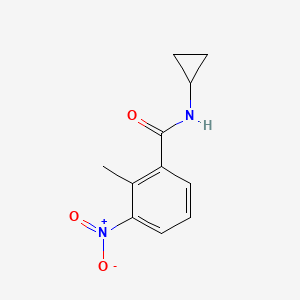![molecular formula C17H14N2O5 B5754522 methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5754522.png)
methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that belongs to the class of acrylamide derivatives. It is commonly known as MNAB and is a yellow crystalline powder. MNAB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.
Mécanisme D'action
The exact mechanism of action of MNAB is not fully understood. However, studies have suggested that MNAB may exert its anticancer activity by inducing apoptosis, a process of programmed cell death. MNAB has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
MNAB has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. Additionally, MNAB has been reported to exhibit good stability under physiological conditions, which is an important characteristic for a potential drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MNAB is its ease of synthesis, which makes it readily available for further studies. Additionally, MNAB exhibits good solubility in common organic solvents, making it easy to handle in the laboratory. However, one of the limitations of MNAB is its poor water solubility, which may limit its potential applications in biological systems.
Orientations Futures
There are several future directions for MNAB research. One potential direction is to further investigate its anticancer activity and mechanism of action. Additionally, MNAB could be further developed as a photosensitizer for photodynamic therapy. Another potential direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Finally, MNAB could be modified to improve its water solubility, which could broaden its potential applications in biological systems.
Conclusion:
In conclusion, MNAB is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. Its ease of synthesis, low toxicity towards normal cells, and good stability under physiological conditions make it a promising candidate for further development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in biological systems.
Méthodes De Synthèse
MNAB can be synthesized through a multi-step reaction starting from 4-aminobenzoic acid. The first step involves the conversion of 4-aminobenzoic acid to 4-nitrobenzoic acid using nitric acid. The next step involves the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using a reducing agent such as iron powder. The final step involves the reaction of 4-aminobenzoic acid with acryloyl chloride and methylamine to yield MNAB.
Applications De Recherche Scientifique
MNAB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. MNAB has also been studied for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment. Additionally, MNAB has been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
methyl 4-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-24-17(21)13-6-9-14(10-7-13)18-16(20)11-8-12-4-2-3-5-15(12)19(22)23/h2-11H,1H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFHVYBJOAZLMS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[(2E)-3-(2-nitrophenyl)prop-2-enoyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)


![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)


![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)

![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid](/img/structure/B5754517.png)